molecular formula C12H15BrO2 B8657933 2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane

2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane

Cat. No.: B8657933
M. Wt: 271.15 g/mol
InChI Key: IWPMDSUZZFBZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane is an organic compound with the molecular formula C10H11BrO2 It is a derivative of dioxolane, a heterocyclic acetal, and features a bromine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane typically involves the reaction of 4-bromo-3-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, with the removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of efficient purification techniques such as distillation or crystallization is crucial to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding methylphenyl derivative using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaH).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, acetic acid).

    Reduction: Reducing agents (LiAlH4, H2/Pd), solvents (ether, ethanol).

Major Products

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Ketones, carboxylic acids.

    Reduction: Methylphenyl derivatives.

Scientific Research Applications

2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the dioxolane ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-methylphenyl)-1,3-dioxolane
  • 2-(4-Bromo-3-chloro-2-methylphenyl)-1,3-dioxolane
  • 2-Bromomethyl-1,3-dioxolane

Uniqueness

2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-Dioxolane is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)-2-ethyl-1,3-dioxolane

InChI

InChI=1S/C12H15BrO2/c1-3-12(14-6-7-15-12)10-4-5-11(13)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3

InChI Key

IWPMDSUZZFBZGB-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)C2=CC(=C(C=C2)Br)C

Origin of Product

United States

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